molecular formula C17H19NO6 B13417252 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one

Cat. No.: B13417252
M. Wt: 333.3 g/mol
InChI Key: CBQBMEWKYGOFLZ-MWQQHZPXSA-N
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Description

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one is a complex organic compound that features a pyridinone ring substituted with a phenylmethoxy group and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one typically involves multiple steps. One common approach starts with the preparation of the sugar moiety, which is then coupled with the pyridinone ring. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form carbonyl compounds.

    Reduction: The pyridinone ring can be reduced to form a dihydropyridinone derivative.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the pyridinone ring can produce dihydropyridinone derivatives.

Scientific Research Applications

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one involves its interaction with specific molecular targets. The sugar moiety may facilitate binding to enzymes or receptors, while the pyridinone ring can participate in various biochemical reactions. The phenylmethoxy group may enhance the compound’s stability and solubility, allowing it to effectively interact with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-methoxypyridin-2-one
  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-ethoxypyridin-2-one

Uniqueness

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one is unique due to the presence of the phenylmethoxy group, which can significantly influence its chemical properties and biological activity. This makes it distinct from other similar compounds that may have different substituents on the pyridinone ring.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-phenylmethoxypyridin-2-one

InChI

InChI=1S/C17H19NO6/c19-9-13-15(21)16(22)17(24-13)18-7-6-12(8-14(18)20)23-10-11-4-2-1-3-5-11/h1-8,13,15-17,19,21-22H,9-10H2/t13-,15-,16-,17-/m1/s1

InChI Key

CBQBMEWKYGOFLZ-MWQQHZPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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